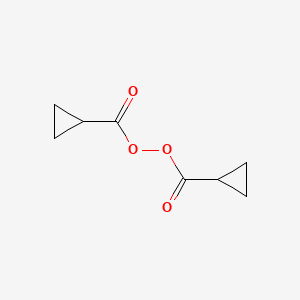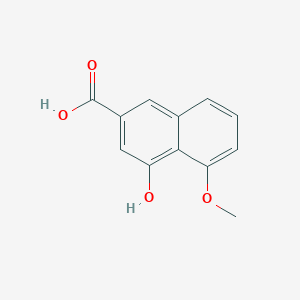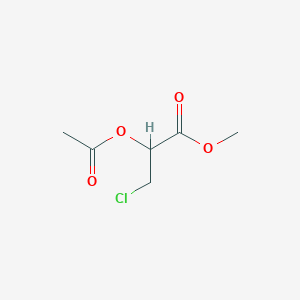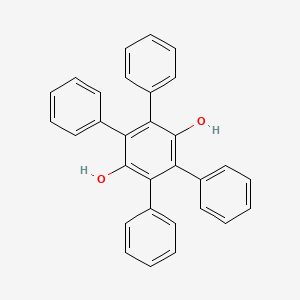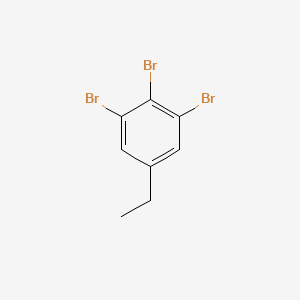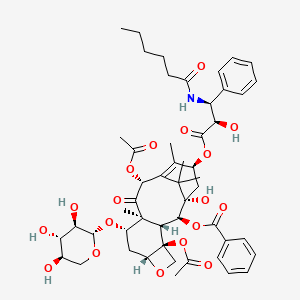![molecular formula C15H15N3O B14758154 (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C15H15N3O It is known for its unique structure, which includes a biphenyl group attached to a hydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide typically involves the condensation of 4-biphenylcarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamides.
Applications De Recherche Scientifique
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Uniqueness
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is unique due to its biphenyl group, which imparts distinct chemical properties and biological activities compared to other hydrazinecarboxamide derivatives. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields of research.
Propriétés
Formule moléculaire |
C15H15N3O |
|---|---|
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
[(E)-1-(4-phenylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c1-11(17-18-15(16)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3,(H3,16,18,19)/b17-11+ |
Clé InChI |
NKRRBQLJIIRTRD-GZTJUZNOSA-N |
SMILES isomérique |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CC(=NNC(=O)N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


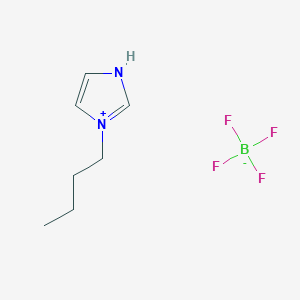

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
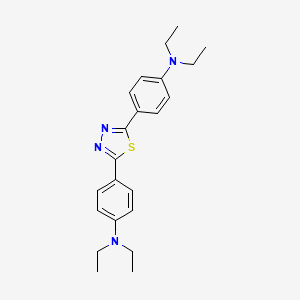

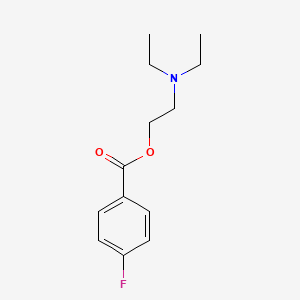
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
